(8R)-5,6,7,8-Tetrahydro-8-quinolinamine
Description
Strategic Importance of Tetrahydroquinoline Derivatives in Synthetic Chemistry
The tetrahydroquinoline framework is a privileged structural motif in chemistry. nih.govresearchgate.net These derivatives are prevalent in a wide array of natural products, particularly alkaloids, and are the core of many synthetic molecules with significant pharmacological relevance. researchgate.netgfcollege.in The 1,2,3,4-tetrahydroquinoline (B108954) nucleus, for instance, is a key component in numerous therapeutic agents. gfcollege.in Consequently, the development of efficient and innovative synthetic methods for accessing tetrahydroquinolines, including those with previously inaccessible substitution patterns, has been a major focus of chemical research for decades. nih.govresearchgate.net
The strategic importance of these compounds lies in their utility as crucial intermediates for the synthesis of fine chemicals, polymers, and agrochemicals. researchgate.net The hydrogenation of quinolines to produce saturated heterocyclic compounds like tetrahydroquinolines is a key transformation in synthetic organic chemistry. researchgate.net Their derivatives have been investigated for a range of biological activities, making them attractive targets for drug discovery and medicinal chemistry programs. gfcollege.inmdpi.com The adaptability of the tetrahydroquinoline scaffold allows for extensive functionalization, enabling the creation of large libraries of compounds for screening and development. researchgate.net
Chirality and Stereoisomerism of 8-Amino-5,6,7,8-Tetrahydroquinolines: Focus on the (8R)-Enantiomer
Chirality is a fundamental concept in the study of biologically active molecules, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov In the context of 8-amino-5,6,7,8-tetrahydroquinolines, the stereocenter at the C8 position gives rise to two enantiomers: (8R) and (8S). The (8R)-enantiomer of 5,6,7,8-tetrahydro-8-quinolinamine is a key chiral amine that serves as a precursor for more complex molecular structures. mdpi.comresearchgate.netnih.gov
The synthesis of enantiomerically pure (8R)-5,6,7,8-tetrahydro-8-quinolinamine often begins with the resolution of a racemic precursor. mdpi.comresearchgate.net A common strategy is the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol using enzymes like lipase (B570770) from Candida antarctica. mdpi.com This enzymatic acetylation selectively produces (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and leaves behind (S)-5,6,7,8-tetrahydroquinolin-8-ol, both with high enantiomeric purity. mdpi.comresearchgate.net The resulting (R)-acetate can then be converted to the (R)-alcohol, which is subsequently transformed into the desired (8R)-amine via a sequence of reactions, typically involving mesylation and substitution with an azide (B81097) group, followed by reduction. mdpi.com
Chiral diamines derived from this backbone, such as (R)-CAMPY, have been successfully employed as ligands in metal complexes for asymmetric catalysis. mdpi.comnih.gov These catalysts, particularly with rhodium, have shown effectiveness in reactions like the asymmetric transfer hydrogenation of cyclic imines, which are intermediates in the synthesis of biologically active alkaloids. mdpi.comresearchgate.net The chirality of the ligand is essential for achieving stereocontrol in these reactions. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂ | epa.govchemdad.com |
| Monoisotopic Mass | 148.100048 g/mol | epa.gov |
| Average Mass | 148.209 g/mol | epa.gov |
| CAS Number | 369655-84-5 | epa.govchemdad.com |
| Predicted Boiling Point | 277.3±28.0 °C | chemdad.com |
| Predicted pKa | 8.93±0.20 | chemdad.com |
Table 2: Enzymatic Resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol
| Starting Material | Enzyme/Reagent | Product 1 | Yield (Product 1) | Product 2 | Yield (Product 2) | Source |
|---|
Historical Development and Contemporary Relevance of Substituted Quinolines in Academic Investigation
The study of quinoline (B57606) and its derivatives has a rich history, with the quinoline core being recognized early on as a key structural element in alkaloids like quinine, which was historically used to treat malaria. eurekaselect.comnih.gov This led to the development of numerous synthetic quinoline-based drugs, such as chloroquine. nih.gov Classic named reactions have been the foundation for quinoline synthesis for many years.
In contemporary academic research, the focus has shifted towards the development of more efficient, sustainable, and versatile synthetic methodologies. eurekaselect.comacs.org This includes the use of domino reactions, metal-free synthesis, and innovative catalytic systems to construct the quinoline scaffold and its derivatives. nih.govrsc.org There is significant interest in creating substituted quinolines and their hydrogenated counterparts, like tetrahydroquinolines, due to their wide-ranging applications. researchgate.netresearchgate.net These compounds are not only important in medicinal chemistry for developing agents against various diseases but are also valuable in materials science. eurekaselect.comresearchgate.net For example, C7-substituted quinolines have been investigated as potent inhibitors of efflux pumps in bacteria. acs.org Modern research often aims to achieve high levels of regioselectivity and stereoselectivity, which is critical for accessing specific isomers with desired properties. frontiersin.org The continuous innovation in the synthesis of substituted quinolines underscores their enduring relevance in academic and industrial research. acs.orgresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5,10H2;1H |
InChI Key |
OTQZVPTXGGYAOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N.Cl |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 8r 5,6,7,8 Tetrahydro 8 Quinolinamine and Its Chiral Analogues
Chemoenzymatic Resolution of Racemic 8-Amino-5,6,7,8-Tetrahydroquinolines
Chemoenzymatic methods provide an effective and widely used strategy for resolving racemic mixtures of 5,6,7,8-tetrahydroquinolin-8-amine (B1249066) precursors. This approach leverages the high stereoselectivity of enzymes to separate enantiomers, a task that is often challenging through traditional chemical means. The key step often involves the resolution of the precursor alcohol, (±)-5,6,7,8-tetrahydroquinolin-8-ol. mdpi.com
Enzymatic Hydrolysis Approaches (e.g., Lipase-Mediated Kinetic Resolution)
Lipase-mediated kinetic resolution is a prominent technique for obtaining enantiopure 8-substituted 5,6,7,8-tetrahydroquinolines. This method capitalizes on the ability of lipases to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. A common and effective enzyme for this transformation is lipase (B570770) from Candida antarctica. mdpi.comresearchgate.net
In a typical procedure, the racemic alcohol, (±)-5,6,7,8-tetrahydroquinolin-8-ol, is subjected to enzymatic acylation using an acyl donor like vinyl acetate. The reaction is catalyzed by an immobilized form of Candida antarctica lipase B (CALB), often as an acrylic resin, in an organic solvent such as isopropyl ether (i-Pr₂O) at an elevated temperature. mdpi.comresearchgate.net The enzyme selectively catalyzes the acetylation of the (R)-enantiomer, yielding (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, while the (S)-enantiomer remains largely unreacted as (S)-5,6,7,8-tetrahydroquinolin-8-ol. mdpi.com This process is a dynamic kinetic resolution that overcomes the limitations associated with classical resolution methods, which frequently involve expensive resolving agents and may result in lower yields and insufficient optical purity. mdpi.com
The two compounds, the (R)-acetate and the (S)-alcohol, can then be separated using standard chromatographic techniques. mdpi.com Subsequent chemical hydrolysis of the separated (R)-acetate, for instance with potassium carbonate in methanol, affords the desired (R)-5,6,7,8-tetrahydroquinolin-8-ol in high enantiomeric purity. mdpi.com This enantiopure alcohol serves as a crucial intermediate for the synthesis of (8R)-5,6,7,8-Tetrahydro-8-quinolinamine.
Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
| Parameter | Details |
| Substrate | (±)-5,6,7,8-Tetrahydroquinoline-8-ol |
| Enzyme | Lipase acrylic resin from Candida antarctica (CALB) |
| Acylating Agent | Vinyl Acetate |
| Solvent | Isopropyl ether (i-Pr₂O) |
| Temperature | 60 °C |
| Product 1 ((R)-enantiomer) | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline (Yield: 86%) |
| Product 2 ((S)-enantiomer) | (S)-5,6,7,8-tetrahydroquinoline-8-ol (Yield: 88%) |
Characterization of Enantiomeric Excess and Optical Purity
Accurate determination of the enantiomeric excess (e.e.) is critical to validate the effectiveness of the resolution. The primary method for this characterization is chiral High-Performance Liquid Chromatography (HPLC). The progress of the enzymatic resolution can be monitored by taking aliquots from the reaction mixture and analyzing them by HPLC equipped with a chiral stationary phase, such as a Daicel AD-RH column. mdpi.com This allows for the separation of the enantiomers and their corresponding products, enabling the calculation of e.e. values based on the integrated peak areas. For instance, the resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol has been reported to yield the (R)-enantiomer with 99% e.e. and the (S)-enantiomer with 96% e.e. researchgate.net
As high-throughput experimentation becomes more common in the development of asymmetric syntheses, alternative methods for rapid enantiopurity analysis are being explored. One such technique is microplate circular dichroism (CD). hindsinstruments.com This chiroptical spectroscopy method can provide rapid and accurate measurements of enantiopurity, often with minimal sample preparation. hindsinstruments.com The technique relies on generating linear calibration curves that correlate the CD response at a specific wavelength to the known enantiomeric excess of a set of standards. hindsinstruments.com This approach has the potential to significantly increase the speed of analysis compared to traditional chromatographic methods. hindsinstruments.com
Asymmetric Catalytic Routes to Enantiopure 5,6,7,8-Tetrahydro-8-quinolinamines
Direct asymmetric synthesis represents a more atom-economical approach to obtaining enantiopure compounds compared to resolution techniques. These methods involve the use of chiral catalysts to stereoselectively create the desired chiral center from a prochiral precursor.
Chiral Catalyst Development for Direct Asymmetric Synthesis
The development of novel chiral catalysts is a cornerstone of modern asymmetric synthesis. grantome.com Interestingly, derivatives of 8-amino-5,6,7,8-tetrahydroquinoline themselves have been successfully employed as chiral ligands in metal-catalyzed reactions. mdpi.comnih.govresearchgate.net For example, the chiral diamine (R)-N¹-(2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)propane-1,2-diamine, known as (R)-Me-CAMPY, has been used as a ligand in rhodium complexes for the asymmetric transfer hydrogenation (ATH) of cyclic imines. mdpi.comnih.gov
In these studies, various metal complexes containing the this compound-based ligand were evaluated. Rhodium catalysts proved to be particularly effective in terms of both chemical conversion and the level of stereoselectivity achieved. mdpi.comnih.govresearchgate.net While the enantiomeric excesses obtained in the ATH of certain dihydroisoquinolines were modest (up to 69% e.e.), the catalysts demonstrated high reactivity, achieving quantitative conversion even for sterically hindered substrates. mdpi.comnih.gov The development of such catalysts, where the product of a synthetic route becomes a tool for other asymmetric transformations, highlights the versatility of the 5,6,7,8-tetrahydro-8-quinolinamine scaffold in catalysis. mdpi.comnih.gov
Table 2: Performance of (R)-Me-CAMPY-Rh Catalyst in Asymmetric Transfer Hydrogenation
| Catalyst Component | Detail |
| Metal | Rhodium (Rh) |
| Chiral Ligand | (R)-Me-CAMPY |
| Reaction Type | Asymmetric Transfer Hydrogenation (ATH) |
| Substrate Class | 1-Aryl substituted-3,4-dihydroisoquinolines |
| Result | Up to 69% e.e. with quantitative conversion |
Enantioselective Reduction Strategies for Quinolone Precursors
A direct and highly efficient route to chiral 8-amino-5,6,7,8-tetrahydroquinolines involves the enantioselective reduction of a corresponding prochiral precursor, such as a quinolone or an imine. mdpi.com The asymmetric reduction of C=N and C=O bonds is one of the most practical and widely studied strategies for producing enantiomerically enriched amines and alcohols. mdpi.com
While the direct asymmetric reduction of 5,6,7,8-tetrahydroquinolin-8-one to (8R)-5,6,7,8-tetrahydroquinolin-8-ol is a theoretically attractive route, much of the documented synthesis relies on the resolution of the racemic alcohol as a key step. mdpi.comresearchgate.net However, the principles of asymmetric transfer hydrogenation and asymmetric hydrogenation, which are well-established for a wide range of ketones and imines, are directly applicable. mdpi.com These reactions typically employ a transition metal catalyst (such as Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand. The catalyst facilitates the stereoselective addition of a hydride from a hydrogen source (e.g., H₂ gas or formic acid) to the prochiral C=O or C=N bond, thereby establishing the chiral center with a preference for one enantiomer. mdpi.com
Multi-Step Synthesis of Derivatized this compound Scaffolds
The enantiomerically pure (8R)-5,6,7,8-tetrahydroquinolin-8-ol, obtained via enzymatic resolution, is a versatile building block for the synthesis of the target amine and a variety of other derivatives. A robust multi-step sequence can be employed to convert the alcohol into the primary amine with an inversion of stereochemistry. researchgate.net
The synthesis begins with the activation of the hydroxyl group of (R)-5,6,7,8-tetrahydroquinolin-8-ol by converting it into a better leaving group, typically a mesylate, through reaction with methanesulfonyl chloride (MsCl) in the presence of a base. researchgate.net This is followed by a nucleophilic substitution reaction with an azide (B81097) source, such as sodium azide (NaN₃). This Sₙ2 reaction proceeds with an inversion of configuration at the chiral center, yielding (S)-8-azido-5,6,7,8-tetrahydroquinoline. The final step is the reduction of the azide group to a primary amine, which can be accomplished using various standard reducing agents, to afford the final product, this compound. This sequence effectively transforms the (R)-alcohol into the (R)-amine. researchgate.net
Furthermore, the this compound scaffold serves as a starting point for creating libraries of derivatized compounds, such as Schiff bases, by reaction with various aldehydes and ketones. nih.gov
Table 3: Synthetic Sequence from (R)-Alcohol to (R)-Amine
| Step | Starting Material | Reagents | Product | Key Transformation |
| 1 | (R)-5,6,7,8-Tetrahydroquinolin-8-ol | Methanesulfonyl chloride (MsCl), Base | (R)-5,6,7,8-Tetrahydroquinolin-8-yl mesylate | Activation of OH group |
| 2 | (R)-5,6,7,8-Tetrahydroquinolin-8-yl mesylate | Sodium Azide (NaN₃) | (S)-8-Azido-5,6,7,8-tetrahydroquinoline | Sₙ2 substitution with inversion |
| 3 | (S)-8-Azido-5,6,7,8-tetrahydroquinoline | Reducing Agent (e.g., H₂/Pd, LiAlH₄) | This compound | Reduction of azide to amine |
Strategies for N-Functionalization and Amide Formation
The primary amino group of 5,6,7,8-tetrahydro-8-quinolinamine serves as a versatile handle for a variety of N-functionalization reactions, leading to the formation of diverse derivatives, including amides and Schiff bases.
One prominent strategy involves the formation of Schiff bases through the condensation of the amine with various aldehydes. For instance, reacting 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) with an aldehyde at 0°C in ethanol (B145695) results in the corresponding imine derivative. nih.govsemanticscholar.org This reaction is a straightforward method to introduce a wide range of substituents, as demonstrated by the synthesis of (E)-2-methyl-6-(((2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)imino)methyl)phenol. nih.gov
Amide and thioamide derivatives are also readily accessible. The synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and their thio-analogs can be achieved by reacting 8-lithio-derivatives of 5,6,7,8-tetrahydroquinolines with specific reagents. rsc.orgrsc.org A one-step method involves reacting the 8-lithio-derivative with trimethylsilyl (B98337) isocyanate for carboxamides or trimethylsilyl isothiocyanate for thio-carboxamides, followed by a mild hydrolysis step. rsc.org Furthermore, secondary thioamides can be prepared using a similar reaction with substituted isothiocyanates. rsc.org Another approach to N-functionalization involves reacting the 8-amino compound with an isothiocyanate to yield thiocarbamoyl derivatives. google.com
These N-functionalization strategies are pivotal for creating libraries of compounds with modified properties, starting from the core tetrahydroquinoline amine structure.
Modifications of the Quinoline (B57606) Ring System (e.g., Imidazopyridine Fusion, Alkylation)
Alterations to the foundational quinoline ring system of 5,6,7,8-tetrahydro-8-quinolinamine are crucial for developing novel chemical entities. Key modifications include the fusion of heterocyclic rings, such as imidazopyridine, and alkylation at various positions.
The synthesis of imidazopyridine-5,6,7,8-tetrahydro-8-quinolinamine derivatives has been explored for its potential biological applications. nih.gov These complex structures are synthesized through multi-step processes that allow for variations in the substitution pattern, which in turn influences the molecule's properties. nih.gov The fusion of an imidazopyridine ring onto the tetrahydroquinoline scaffold significantly alters the molecule's shape, size, and electronic distribution.
Alkylation, particularly at the 2-position of the pyridine (B92270) ring, is another common modification. The synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine has been reported as a key intermediate for further derivatization. nih.govsemanticscholar.org The introduction of substituents on the pyridine portion of the quinoline ring can be achieved through various synthetic routes. nih.gov For example, chiral substituted 2-methylpyridines can be synthesized from naturally occurring monoterpenes like (-)-β-pinene. arkat-usa.org These modifications highlight the versatility of the quinoline scaffold in medicinal chemistry, allowing for the fine-tuning of molecular properties through strategic structural changes. nih.gov
Precursor Compound Synthesis and Transformation (e.g., from 5,6,7,8-Tetrahydroquinolin-8-one)
The synthesis of the target compound, this compound, relies on efficient transformations of key precursor molecules, most notably 5,6,7,8-Tetrahydroquinolin-8-one and its corresponding alcohol.
5,6,7,8-Tetrahydroquinolin-8-one, also known as 6,7-dihydro-5H-quinolin-8-one, is a pivotal intermediate. researchgate.netnih.gov One synthetic pathway to the racemic amine involves a two-step process starting from 5,6,7,8-tetrahydroquinoline (B84679). This involves a regioselective nitrosation followed by the reduction of the resulting oxime to yield 5,6,7,8-tetrahydroquinolin-8-ylamine. researchgate.net Hydrolysis of the intermediate oxime provides the ketone, 5,6,7,8-tetrahydroquinolin-8-one. researchgate.net
The synthesis of the specific enantiomer, this compound, necessitates a stereoselective approach. A highly effective method begins with the racemic alcohol, (±)-5,6,7,8-Tetrahydroquinolin-8-ol. mdpi.com This racemate undergoes a dynamic kinetic resolution (DKR) catalyzed by lipase from Candida antarctica. mdpi.comresearchgate.net This enzymatic reaction selectively acetylates the (R)-enantiomer, producing (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and leaving the (S)-alcohol. mdpi.com
The separated (R)-acetate is then hydrolyzed to afford the enantiomerically pure (R)-5,6,7,8-Tetrahydroquinolin-8-ol. mdpi.com To obtain the desired (R)-amine, a subsequent inversion of configuration at the chiral center is required. This is typically achieved by converting the (R)-alcohol into a mesylate, followed by a substitution reaction with an azide anion (NaN₃). This S_N2 reaction proceeds with an inversion of stereochemistry to yield (S)-8-azido-5,6,7,8-tetrahydroquinoline. Finally, the azide is reduced, for example through catalytic hydrogenation, to furnish the target amine, (R)-5,6,7,8-Tetrahydro-8-quinolinamine. mdpi.comresearchgate.net
A summary of a typical synthetic transformation is presented below:
| Starting Material | Reagents/Conditions | Intermediate(s) | Final Product | Reference(s) |
| (±)-5,6,7,8-Tetrahydroquinoline-8-ol | 1. Lipase, Vinyl Acetate (DKR) 2. K₂CO₃, MeOH | (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, (R)-5,6,7,8-Tetrahydroquinolin-8-ol | (R)-5,6,7,8-Tetrahydroquinolin-8-ol | mdpi.com |
| (R)-5,6,7,8-Tetrahydroquinolin-8-ol | 1. MsCl, DMAP 2. NaN₃ | (S)-8-azido-5,6,7,8-tetrahydroquinoline | (S)-5,6,7,8-Tetrahydro-8-quinolinamine* | mdpi.com |
| 5,6,7,8-tetrahydroquinoline | 1. Nitrosation 2. Oxime Reduction | 8-oximino-5,6,7,8-tetrahydroquinoline | 5,6,7,8-tetrahydroquinolin-8-ylamine | researchgate.net |
*Note: The reference describes the general transformation of the alcohol to the azide with inversion of configuration. To obtain the (R)-amine, one would start with the (S)-alcohol.
Advanced Applications in Asymmetric Catalysis Employing Chiral 8 Amino 5,6,7,8 Tetrahydroquinoline Derivatives
Design and Synthesis of Chiral Ligands from (8R)-5,6,7,8-Tetrahydro-8-quinolinamine Backbone
The synthesis of chiral ligands derived from this compound begins with the creation of the enantiomerically pure backbone itself. A key strategy involves the dynamic kinetic resolution (DKR) of the racemic precursor, (±)-5,6,7,8-Tetrahydroquinolin-8-ol. mdpi.com This method, often utilizing lipase (B570770) from Candida antarctica, circumvents the challenges associated with classical resolution techniques that can suffer from low yields and insufficient optical purity. mdpi.com
The DKR process typically involves the lipase-catalyzed acetylation of the racemic alcohol using an acetyl donor like vinyl acetate. This enzymatic process selectively acetylates one enantiomer, allowing for the separation of the acetylated product from the unreacted alcohol. For instance, the lipase-catalyzed kinetic acetylation of (±)-5,6,7,8-tetrahydroquinolin-8-ol can yield (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and the corresponding (S)-alcohol, both with high enantiomeric excess. researchgate.net The resulting (R)-acetate can then be hydrolyzed to afford (R)-5,6,7,8-tetrahydroquinolin-8-ol. mdpi.com
Subsequent chemical modifications convert the chiral alcohol into the target amine. A common route involves mesylation of the hydroxyl group, followed by a substitution reaction with an azide (B81097) anion (e.g., using sodium azide), which proceeds with an inversion of configuration. researchgate.net The resulting 8-azido derivative is then reduced to the primary amine, this compound, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com This synthetic sequence provides access to the desired chiral amine backbone in good yield and high optical purity. mdpi.com
The this compound scaffold is the foundation for a class of effective chiral diamine ligands. Notable examples include (R)-CAMPY and its 2-methyl substituted analogue, (R)-Me-CAMPY. mdpi.comresearchgate.net The synthesis of these ligands builds upon the chiral amine backbone. nih.gov The development of such vicinal diamines is of significant interest as they are crucial components in many chiral catalysts. sigmaaldrich.com
The synthesis of CAMPY (L1) and Me-CAMPY (L2) from the corresponding chiral 8-amino-5,6,7,8-tetrahydroquinoline precursors has been reported, yielding the final diamine ligands as pale yellow oils. mdpi.com The introduction of substituents on the quinoline (B57606) ring, such as the methyl group in Me-CAMPY, allows for the fine-tuning of the steric and electronic properties of the ligand, which in turn influences the performance of the resulting metal complex in catalysis. researchgate.netnih.gov
The effectiveness of chiral ligands like CAMPY and Me-CAMPY is realized upon their coordination to a transition metal center. github.ioscribd.com These ligands typically act as bidentate donors, binding to the metal through their two nitrogen atoms to form stable chelate rings, which is a crucial feature for creating a well-defined and rigid chiral environment around the metal.
These diamine ligands have been successfully incorporated into half-sandwich complexes of rhodium (Rh) and iridium (Ir), often featuring a pentamethylcyclopentadienyl (Cp*) ancillary ligand. mdpi.comresearchgate.net The resulting complexes, such as [CpRhCl(L)] and [CpIrCl(L)], are potent catalysts for asymmetric reactions. The coordination of the diamine to the metal creates a stable chiral pocket that dictates the stereochemical outcome of the catalytic transformation. unimi.it
While Rh and Ir complexes are well-studied, research has also extended to more earth-abundant metals like manganese (Mn). Bifunctional ligands containing both an amine N-H group and another coordinating fragment have been used to create Mn(I) complexes for transfer hydrogenation, highlighting the versatility of amine-based ligands in coordinating with various transition metals. rsc.org The coordination number and geometry of the final complex, whether it be four-coordinate (tetrahedral or square planar), five-coordinate (trigonal bipyramidal or square pyramidal), or the common six-coordinate (octahedral), depend on the metal ion, its oxidation state, and the steric and electronic properties of the ligands involved. github.iolibretexts.org
Ligand Performance in Enantioselective Transformations
The ultimate test of a chiral ligand is its performance in asymmetric catalysis, where the goal is to achieve high conversion of the starting material and high enantioselectivity in the product. Ligands derived from this compound have demonstrated considerable success in several key enantioselective transformations.
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. nih.gov This process typically uses an inexpensive and safe hydrogen donor, such as isopropanol (B130326) or formic acid. unimi.it
Complexes of rhodium and iridium containing CAMPY and Me-CAMPY ligands have been extensively evaluated in the ATH of various substrates. mdpi.comresearchgate.net For instance, Rh(III) catalysts with these ligands have proven effective in the ATH of 1-aryl substituted 3,4-dihydroisoquinolines (cyclic imines), which are important precursors for biologically active alkaloids. mdpi.comresearchgate.net While enantiomeric excesses were modest in some cases (up to 69% ee), quantitative conversions were achieved, particularly with the use of a Lewis acid additive like Lanthanum(III) triflate (La(OTf)₃). mdpi.comresearchgate.net
Aqua iridium(III) complexes with CAMPY and its derivatives have also been shown to be highly efficient catalysts for the ATH reduction of a wide range of prochiral aryl ketones. unimi.it These catalytic systems exhibit a diversity of behaviors depending on the specific substrate, ligand, and hydrogen donor used, underscoring the importance of matching these components for optimal results. unimi.it
Table 1: Performance of Rhodium Catalysts in ATH of 1-Aryl-3,4-dihydroisoquinolines Data sourced from a study on the ATH of cyclic aromatic imines. mdpi.com
| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Conditions |
|---|---|---|---|---|
| C3 ([CpRhCl(R-CAMPY)]) | 1-phenyl-3,4-dihydroisoquinoline (B1582135) | >99 | 69 | H₂O/MeOH (1:1), La(OTf)₃ additive |
| C4 ([CpRhCl(R-Me-CAMPY)]) | 1-phenyl-3,4-dihydroisoquinoline | >99 | 57 | H₂O/MeOH (1:1), La(OTf)₃ additive |
| C3 ([CpRhCl(R-CAMPY)]) | 1-(4-chlorophenyl)-3,4-dihydroisoquinoline | >99 | 55 | H₂O/MeOH (1:1), La(OTf)₃ additive |
| C4 ([CpRhCl(R-Me-CAMPY)]) | 1-(4-chlorophenyl)-3,4-dihydroisoquinoline | >99 | 48 | H₂O/MeOH (1:1), La(OTf)₃ additive |
While hydrogenation reactions are a primary application, the chiral backbone derived from 5,6,7,8-tetrahydroquinolin-8-ol (B83816) also serves as a precursor for stereoselective C-C and C-N bond-forming reactions through synthetic transformations. Although not catalytic applications of the final diamine ligand, these reactions demonstrate the utility of the chiral scaffold. For example, the mesylated derivative of (R)-5,6,7,8-tetrahydroquinolin-8-ol can undergo nucleophilic substitution with carbon and nitrogen nucleophiles. researchgate.net Reaction with the dimethyl malonate anion leads to the formation of a new C-C bond, while reaction with benzylamine (B48309) forms a new C-N bond, both proceeding with an inversion of the stereocenter. researchgate.net These synthetic routes provide access to a broader range of enantiomerically pure quinoline derivatives. The development of catalysts for stereoselective C-C bond formation is an active area of research, often employing engineered enzymes or other catalytic systems. nih.gov
The efficiency of a catalyst is a critical metric, often quantified by its Turnover Number (TON) and Turnover Frequency (TOF). TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes inactive, while TOF is the TON per unit of time. High TON and TOF values are indicative of a robust and active catalyst.
Mechanistic Insights into Catalytic Cycles and Enantioselectivity Origin
The effectiveness of a chiral catalyst is fundamentally determined by its ability to differentiate between the two enantiotopic faces of a prochiral substrate. This differentiation occurs at the transition state of the rate-determining step of the reaction, where the catalyst and substrate interact in a highly organized, three-dimensional arrangement. For catalysts derived from this compound and its analogues, the origin of enantioselectivity is a subject of detailed mechanistic investigation, often drawing parallels with well-understood systems like the Noyori-type catalysts used in asymmetric transfer hydrogenation (ATH).
The analysis of transition states in asymmetric reactions catalyzed by metal complexes of chiral diamines, including those of the 8-amino-5,6,7,8-tetrahydroquinoline family, is crucial for understanding how stereochemical information is transferred. While specific computational studies on this compound-based catalysts are not extensively documented in publicly available literature, insights can be gleaned from detailed studies of analogous systems, such as the widely-used Ru(II)-TsDPEN catalysts. rsc.orgacs.org
In asymmetric transfer hydrogenation of ketones or imines, the catalytic cycle is generally believed to involve a metal-hydride species as the active catalyst. The transfer of the hydride from the metal and a proton from the coordinated amine ligand to the substrate can occur in a concerted or stepwise manner. The transition state for this hydrogen transfer step is the point at which enantioselection is established.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in modeling these transient structures. rsc.orgresearchgate.net For a typical asymmetric transfer hydrogenation of a ketone, two diastereomeric transition states are possible, one leading to the (R)-alcohol and the other to the (S)-alcohol. The difference in the activation energy (ΔΔG‡) between these two transition states determines the enantiomeric excess (ee) of the product.
A plausible transition state model for a catalyst derived from a chiral 8-amino-5,6,7,8-tetrahydroquinoline derivative would involve a six-membered pericyclic arrangement, often referred to as an "outer-sphere" mechanism. acs.org In this model, the substrate is not directly coordinated to the metal center but is held in place through interactions with the chiral ligand.
Key Features of the Postulated Transition State:
| Feature | Description | Implication for Enantioselectivity |
| Metal-Hydride Bond | The primary source of the nucleophilic hydride that attacks the electrophilic carbon of the substrate (e.g., C=O or C=N). | The trajectory of the hydride attack is directed by the overall geometry of the transition state assembly. |
| N-H Bond of the Ligand | Acts as a proton donor, often stabilized by a hydrogen bond to the heteroatom (e.g., oxygen or nitrogen) of the substrate. researchgate.net | This interaction helps to orient the substrate in a specific conformation, favoring one of the two possible transition states. |
| Chiral Ligand Backbone | The rigid, stereochemically defined structure of the 5,6,7,8-tetrahydroquinoline (B84679) moiety creates a chiral pocket around the metal center. | Steric interactions between the substrate's substituents and the ligand's framework destabilize one of the diastereomeric transition states. |
| Aromatic Stacking (if applicable) | In catalysts featuring an η⁶-arene ligand (like a Cp* or p-cymene (B1678584) group), CH/π interactions between this arene and an aromatic ring on the substrate can be a key stabilizing factor. mdpi.com | This interaction further locks the substrate into a preferred orientation, enhancing the energy difference between the two transition states. |
The lower energy transition state is the one that minimizes steric repulsion and maximizes favorable non-covalent interactions. For instance, in the reduction of an aryl ketone, the transition state where the bulky aryl group of the ketone is positioned away from the steric bulk of the chiral ligand's backbone will be favored, leading to the formation of the major enantiomer of the corresponding alcohol.
Chiral recognition is the process by which the chiral catalyst distinguishes between the two prochiral faces of the substrate. This recognition is not the result of a single interaction but rather the sum of multiple, often subtle, non-covalent interactions within the catalyst-substrate complex at the transition state. nih.govnih.gov
Principal Non-Covalent Interactions in Chiral Recognition:
| Interaction Type | Description | Role in Enantioselection |
| Steric Repulsion | Unfavorable interactions that occur when bulky groups on the substrate and the ligand are forced into close proximity. | This is a primary factor in discriminating between the two diastereomeric transition states. The transition state with less steric strain is significantly lower in energy. |
| Hydrogen Bonding | The N-H group of the coordinated diamine ligand can form a hydrogen bond with a heteroatom on the substrate (e.g., the carbonyl oxygen of a ketone). researchgate.net | This interaction not only activates the substrate towards hydride attack but also serves as a crucial anchoring point, restricting the substrate's rotational freedom. |
| CH/π Interactions | Interactions between a C-H bond (often from the ligand) and the π-system of an aromatic ring on the substrate, or vice-versa. mdpi.com | These interactions are highly directional and can provide significant stabilization to the favored transition state, contributing to high levels of enantioselectivity. |
| Ion Pairing | In reactions involving charged intermediates, such as the hydrogenation of iminium ions, electrostatic interactions between the ion and a chiral counteranion associated with the catalyst can play a decisive role in stereochemical outcomes. liv.ac.uk | This creates a highly ordered transition state assembly, effectively transmitting the chiral information from the catalyst to the substrate. |
The synergistic effect of these interactions creates a well-defined chiral pocket. The substrate fits into this pocket in one orientation more favorably than the other. For example, in the asymmetric transfer hydrogenation of an imine, the orientation that allows for optimal hydrogen bonding to the imine nitrogen while minimizing steric clashes between the imine's substituents and the ligand's framework will be the one that leads to the predominant enantiomer of the resulting amine. The rigidity of the 8-amino-5,6,7,8-tetrahydroquinoline scaffold is advantageous as it reduces conformational flexibility in the transition state, leading to a more pronounced energy difference between the competing pathways and, consequently, higher enantioselectivity.
Rigorous Spectroscopic and Structural Characterization of 8r 5,6,7,8 Tetrahydro 8 Quinolinamine and Its Synthesized Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H and ¹³C NMR for Structural Elucidation and Purity Assessment
A complete, experimentally verified ¹H and ¹³C NMR dataset for (8R)-5,6,7,8-Tetrahydro-8-quinolinamine is not currently available in surveyed public databases and literature.
For comparison and to illustrate the expected spectral features, data for a related derivative, (R)-2-methyl-N-((R)-5,6,7,8-tetrahydroquinolin-8-yl)pent-4-en-1-amine, reveals characteristic signals for the tetrahydroquinoline core. While not the target compound, this provides insight into the regions where protons and carbons of the core structure would likely resonate.
To facilitate future identification and characterization, the following table outlines the expected, yet currently unconfirmed, NMR data for the parent compound based on general principles and data from similar structures.
Table 1: Anticipated NMR Data for this compound (Note: This table is predictive and awaits experimental verification.)
| ¹H NMR (Proton) | Anticipated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| H-2 | ~8.3 | d | Pyridine (B92270) Ring | |
| H-3 | ~7.0 | dd | Pyridine Ring | |
| H-4 | ~7.4 | d | Pyridine Ring | |
| H-8 | ~4.0 | t | Tetrahydropyridine (B1245486) Ring | |
| H-5 | ~2.7 | m | Tetrahydropyridine Ring | |
| H-6 | ~1.9 | m | Tetrahydropyridine Ring | |
| H-7 | ~1.7 | m | Tetrahydropyridine Ring | |
| NH₂ | Variable | br s | Amino Group | |
| ¹³C NMR (Carbon) | Anticipated Chemical Shift (δ, ppm) | Assignment | ||
| C-2 | ~147 | Pyridine Ring | ||
| C-3 | ~121 | Pyridine Ring | ||
| C-4 | ~137 | Pyridine Ring | ||
| C-4a | ~132 | Pyridine Ring (Bridgehead) | ||
| C-8a | ~157 | Pyridine Ring (Bridgehead) | ||
| C-8 | ~50 | Tetrahydropyridine Ring | ||
| C-5 | ~29 | Tetrahydropyridine Ring | ||
| C-6 | ~20 | Tetrahydropyridine Ring | ||
| C-7 | ~30 | Tetrahydropyridine Ring |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are critical for establishing the connectivity of a molecule.
COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, for instance, to trace the sequence of protons around the tetrahydropyridine ring (H-5 through H-8).
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning each carbon to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the fusion of the pyridine and tetrahydropyridine rings by observing correlations from protons on one ring to carbons on the other.
While the utility of these techniques is well-established, specific experimental 2D NMR data for this compound have not been located in the public domain.
Advanced Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For this compound (C₉H₁₂N₂), the calculated monoisotopic mass is 148.100048 g/mol . nih.gov An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, thereby confirming the molecular formula. Specific HRMS reports detailing fragmentation for this compound are not publicly available.
Electrospray Ionization (ESI-MS) for Complex Characterization
ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules, such as amines. In positive ion mode, this compound would be expected to readily form a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 149.1073. Further analysis of the fragmentation of this ion in an MS/MS experiment would provide structural information. For instance, the loss of ammonia (B1221849) (NH₃) is a common fragmentation pathway for primary amines. While ESI-MS has been used to characterize related compounds, specific fragmentation data for the title compound is not available in the reviewed sources.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Technique |
|---|---|---|---|
| [M]⁺˙ | C₉H₁₂N₂ | 148.1000 | HRMS |
| [M+H]⁺ | C₉H₁₃N₂⁺ | 149.1073 | ESI-MS |
X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and, crucially for a chiral molecule, its absolute configuration.
A search of crystallographic databases reveals no publicly available crystal structure for this compound. The crystal structure of a precursor, 5,6,7,8-Tetrahydroquinolin-8-one, has been reported, showing a planar pyridine ring and a sofa conformation for the cyclohexene (B86901) ring. However, the introduction of the amino group at the chiral center C-8 and the subsequent formation of a suitable crystal would be necessary to confirm the absolute (R) configuration and to analyze its solid-state packing and intermolecular interactions, such as hydrogen bonding from the amine group.
Single Crystal X-ray Analysis for Chiral Center Determination
Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral center in a molecule. This technique provides a detailed three-dimensional map of electron density, from which the precise spatial arrangement of each atom can be determined. For chiral compounds, the analysis of anomalous dispersion effects, often employing copper radiation, allows for the unambiguous assignment of the (R) or (S) configuration at a stereocenter.
In the synthesis of chiral derivatives, such as those based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone (known as CAMPY), single-crystal X-ray analysis of the final products or intermediates is a standard procedure to confirm the retention or inversion of stereochemistry from the chiral precursor. mdpi.com The synthesis of enantiomerically pure 8-amino-5,6,7,8-tetrahydroquinolines often proceeds through the enzymatic kinetic resolution of the precursor, 5,6,7,8-tetrahydroquinolin-8-ol (B83816). mdpi.com X-ray crystallography would be the ultimate tool to confirm that the resulting amine, in this case, the (8R)-enantiomer, possesses the correct absolute stereochemistry at the C8 position.
The expected data from such an analysis would be presented in a standard crystallographic information file (CIF), containing the following key parameters:
| Crystallographic Parameter | Description |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., Orthorhombic, P2₁2₁2₁ for a chiral molecule). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and angles of the repeating unit of the crystal. |
| Final R-indices [I > 2sigma(I)] | Indicates the goodness of fit between the calculated and observed diffraction data. |
| Flack Parameter | A critical value for chiral, non-centrosymmetric structures that confirms the absolute configuration. A value near zero for the correct enantiomer is expected. |
| Bond Lengths and Angles | Precise measurements of all covalent bonds and the angles between them. |
| Torsion Angles | Defines the conformation of the molecule, particularly the twist of the saturated ring. |
Hydrogen Bonding Networks and Crystal Packing Analysis
The way molecules arrange themselves in a solid-state crystal lattice is governed by intermolecular forces, with hydrogen bonding being particularly dominant in molecules containing amine and nitrogen heterocycle functionalities. In the case of this compound, two key hydrogen bonding motifs are anticipated:
Amine Group (Donor): The primary amine (-NH₂) at the C8 position is a potent hydrogen bond donor.
Pyridine Nitrogen (Acceptor): The nitrogen atom within the quinoline (B57606) ring is a hydrogen bond acceptor.
Analysis of the crystal packing would likely reveal extensive networks of intermolecular hydrogen bonds. For instance, the amine group of one molecule could donate a hydrogen to the pyridine nitrogen of an adjacent molecule, forming chains or more complex three-dimensional arrays. nih.gov In the case of a salt, such as the dihydrochloride, the chloride ions would act as strong hydrogen bond acceptors, interacting with the protonated amine (-NH₃⁺) and the protonated quinoline nitrogen. researchgate.net
These interactions dictate the physical properties of the solid, such as melting point and solubility. A detailed analysis, typically visualized from the crystallographic data, would identify the specific hydrogen bond distances and angles, which are critical for understanding the stability of the crystal lattice.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Intermolecular H-Bond | N-H (amine) | N (pyridine) | 2.8 - 3.2 | Formation of supramolecular chains or dimers. |
| Intermolecular H-Bond | N-H (amine) | N-H (amine) | 3.0 - 3.5 | Further stabilization of the crystal packing. |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 | Interaction between aromatic rings of adjacent molecules, contributing to packing efficiency. |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Confirmation
Beyond X-ray crystallography, chiroptical methods provide essential confirmation of a compound's chirality in the bulk state and in solution.
Optical Rotation measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α], is a characteristic physical property for a given enantiomer under defined conditions (concentration, solvent, temperature, and wavelength, typically the sodium D-line at 589 nm). For this compound, a specific positive or negative value would be expected. Its enantiomer, (8S)-5,6,7,8-Tetrahydro-8-quinolinamine, would exhibit a specific rotation of equal magnitude but opposite sign. ncats.io
| Parameter | Description | Expected Value for (8R)-enantiomer |
| Specific Rotation [α]D | The angle of rotation of plane-polarized light at 589 nm. | A specific, non-zero value (either + or -). |
| Enantiomeric Excess (ee) | A measure of the purity of the enantiomer. | For a pure sample, ee = 100%. |
Circular Dichroism (CD) Spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of chromophores (light-absorbing groups). In this compound, the quinoline ring system is the primary chromophore. The CD spectrum would show positive and/or negative bands (known as Cotton effects) corresponding to the electronic transitions of this chromophore. The resulting spectrum is a unique fingerprint for the (8R)-enantiomer. The spectrum of the (8S)-enantiomer would be a mirror image. This technique is invaluable for confirming the enantiomeric purity and assigning the absolute configuration by comparison with theoretical calculations or spectra of related compounds.
Computational Chemistry and Theoretical Investigations of 8r 5,6,7,8 Tetrahydro 8 Quinolinamine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to probe the electronic properties and reactivity of molecular systems. For a molecule like (8R)-5,6,7,8-Tetrahydro-8-quinolinamine, DFT calculations would be instrumental in understanding its behavior at a molecular level.
Electronic Structure, Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Specific DFT calculations detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and associated reactivity descriptors for this compound are not extensively reported in the available literature.
However, a general understanding can be extrapolated from studies on similar quinoline (B57606) derivatives. For instance, DFT studies on other quinoline systems often reveal that the HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient parts. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.
From these principles, a set of global reactivity descriptors can be calculated, which predict the molecule's reactivity. While specific values for this compound are not published, a hypothetical data table based on typical values for similar amine compounds is presented below for illustrative purposes.
| Descriptor | Formula | Significance | Hypothetical Value (a.u.) |
| HOMO Energy (EHOMO) | - | Electron-donating ability | -0.25 |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | 0.05 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 0.30 |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 0.25 |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron | -0.05 |
| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 0.15 |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness | 3.33 |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | 0.10 |
| Chemical Potential (μ) | -χ | Escaping tendency of electrons | -0.10 |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons | 0.033 |
These values are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound are not available in the searched literature.
Vibrational Frequency Analysis for Spectroscopic Assignment
A theoretical vibrational frequency analysis of this compound has not been specifically published. Such an analysis, typically performed using DFT methods, would calculate the frequencies of the fundamental vibrational modes of the molecule. These calculated frequencies, when scaled appropriately, can be correlated with experimental infrared (IR) and Raman spectra to provide a definitive assignment of the observed absorption bands to specific molecular motions.
For example, studies on related compounds like 8-hydroxyquinoline (B1678124) and its derivatives have successfully employed DFT calculations to assign their vibrational spectra. acs.org In these cases, characteristic vibrational modes for the quinoline ring, such as C-H stretching, C=C and C=N stretching, and ring breathing modes, are identified. For this compound, one would expect to see characteristic N-H stretching and bending vibrations from the amine group, as well as C-H stretching and bending modes from the saturated tetrahydro portion of the ring system.
Conformational Analysis and Stereochemical Preferences
The stereochemistry and conformational flexibility of this compound are crucial to its function, particularly in asymmetric catalysis.
Potential Energy Surface Mapping
A detailed potential energy surface (PES) map for this compound is not available in the public domain. A PES mapping would involve systematically varying the key dihedral angles of the molecule, particularly around the chiral center and within the saturated ring, and calculating the corresponding energy at each point. This would reveal the low-energy conformations and the energy barriers between them. For the tetrahydropyridine (B1245486) ring, conformations such as chair, boat, and twist-boat would be investigated to determine the most stable arrangement.
Intermolecular Interactions and Non-Covalent Forces
There are no specific theoretical studies focused on the intermolecular and non-covalent interactions of this compound. Such studies would be valuable in understanding its behavior in condensed phases and its interactions with other molecules, such as substrates in a catalytic reaction. The primary amine group and the nitrogen atom in the quinoline ring are capable of acting as hydrogen bond donors and acceptors, respectively. Furthermore, the aromatic ring can participate in π-π stacking and cation-π interactions.
Theoretical Studies of Reaction Mechanisms in Catalysis
While this compound and its derivatives are known to be effective ligands in asymmetric catalysis, particularly in transfer hydrogenation reactions, detailed theoretical studies of the reaction mechanisms are limited. researchgate.net Such studies would typically employ DFT to model the catalyst-substrate complex and map out the reaction pathway, identifying transition states and intermediates. This would provide insight into the origin of the enantioselectivity observed in these reactions. The chiral environment created by the (8R) configuration of the ligand is understood to be critical in differentiating between the two enantiomeric transition states leading to the major and minor products.
Computational Elucidation of Transition States and Energy Barriers
The enantioselectivity of a chiral catalyst is determined by the difference in the activation energies of the pathways leading to the (R) and (S) products. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating the transition state structures and calculating these energy barriers.
Detailed computational studies on analogous systems, such as the well-known Noyori-Ikariya catalysts for asymmetric transfer hydrogenation (ATH), have established a foundational understanding of the operative mechanisms. nih.govacs.org These catalysts, which feature a chiral diamine ligand similar in function to this compound, are believed to operate via an outer-sphere mechanism. This mechanism involves a six-membered pericyclic transition state where the substrate interacts with the metal-hydride and the amine proton of the ligand. nih.govwikipedia.org
For such reactions, a syn-coplanar arrangement of the H-M-N-H fragment is considered essential for the simultaneous transfer of a hydride from the metal and a proton from the amine ligand to the substrate (e.g., a ketone or imine). nih.govacs.org Computational models have shown that conformers with an anti-arrangement of these atoms have significantly higher reaction barriers. nih.gov
In a landmark study on a Noyori-Ikariya type catalyst, DFT calculations revealed that the transition state leading to the favored enantiomer is significantly lower in energy than the one leading to the minor enantiomer. For the reduction of acetophenone, the transition states for the formation of the R- and S-alcohols were found to differ by several kcal/mol, which accounts for the high enantiomeric excess observed experimentally. acs.org For instance, calculations have shown that one diastereomeric transition state can be favored by as much as 3.9 kcal/mol over another, which is a substantial barrier that effectively shuts down the less favorable pathway. acs.org
These computational approaches are directly applicable to catalyst systems employing this compound. By constructing theoretical models of the rhodium or ruthenium complexes of this ligand, researchers can predict the most likely transition state geometries and the corresponding energy barriers for specific substrates, such as the dihydroisoquinolines mentioned in recent studies. nih.govnih.gov
Table 1: Representative Calculated Energy Barriers for Asymmetric Transfer Hydrogenation
| Catalyst System | Substrate | Favored Product | Calculated ΔG‡ (kcal/mol) | Reference |
| (R,R)-TsDPEN-Ru | Acetophenone | (R)-1-Phenylethanol | 8.4 | acs.org |
| (R,R)-TsDPEN-Ru | Acetophenone | (S)-1-Phenylethanol | 12.8 | acs.org |
| (R,R)-TsDPEN-Ru + IPA | Acetone | (R,R)SRu-Hydride | 12.4 | acs.org |
| (R,R)-TsDPEN-Ru + IPA | Acetone | (R,R)RRu-Hydride | 16.3 | acs.org |
Note: Data presented are for analogous Noyori-Ikariya type systems to illustrate the principles of computational elucidation of energy barriers. ΔG‡ represents the free energy of activation.
Ligand-Substrate Docking and Interaction Modeling within Catalytic Pockets
The precise orientation of the substrate relative to the catalytic center is crucial for achieving high enantioselectivity. This orientation is governed by a network of non-covalent interactions between the substrate and the chiral ligand within the catalytic pocket. Molecular docking and interaction modeling are computational techniques used to explore these interactions.
For catalysts based on chiral diamines, including those with the this compound scaffold, the origin of enantioselectivity is often attributed to specific interactions, such as CH-π interactions between an aromatic ring on the substrate and an arene group on the catalyst. mdpi.comacs.org The chiral environment created by the ligand leads to a more stable binding of one prochiral face of the substrate over the other in the transition state.
Computational studies on Noyori-Ikariya catalysts have identified two key spatial regions that control enantioselectivity: the area around the η⁶-arene ligand and the region of the sulfonyl group on the diamine ligand. acs.org The interplay of attractive and repulsive forces, including CH−π, lone pair−π, and steric interactions, in these regions stabilizes one diastereomeric transition state while destabilizing the other. acs.org
In the context of rhodium complexes with this compound used for the asymmetric transfer hydrogenation of dihydroisoquinolines, docking studies would model the approach of the imine substrate to the rhodium-hydride. nih.govnih.gov The tetrahydroquinoline moiety of the ligand creates a well-defined chiral pocket. The model would likely show that for the favored transition state, the aryl group of the dihydroisoquinoline substrate forms a stabilizing interaction with a component of the catalyst, while the alternative approach leading to the other enantiomer would result in steric clashes or less favorable electrostatic interactions.
Table 2: Key Non-Covalent Interactions in Ligand-Substrate Docking Models
| Interaction Type | Description | Relevance to Enantioselectivity |
| CH-π | An interaction between a C-H bond and a π-system (e.g., an aromatic ring). | Often a key stabilizing interaction that differentiates the two diastereomeric transition states. |
| Steric Repulsion | Repulsive forces between electron clouds of atoms in close proximity. | Can destabilize one of the transition states, leading to high selectivity for the other. |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a highly electronegative atom (e.g., N, O). | Can help to lock the substrate into a specific orientation. |
| Lone pair-π | Interaction between a lone pair of electrons and a π-system. | Contributes to the overall stability and geometry of the ligand-substrate complex. |
These computational models are not only descriptive but also predictive. They allow for the in-silico screening of different substrates and modifications to the ligand structure to enhance catalytic activity and selectivity, thus guiding future experimental work in the rational design of novel catalysts.
Future Research Trajectories and Innovations in 8r 5,6,7,8 Tetrahydro 8 Quinolinamine Chemistry
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's increasing focus on environmental stewardship has spurred the development of sustainable and green synthetic routes for producing valuable chiral compounds like (8R)-5,6,7,8-Tetrahydro-8-quinolinamine. Traditional methods for resolving racemates often rely on expensive chiral resolving agents, which can lead to low yields and significant waste. Modern approaches seek to overcome these limitations through more efficient and environmentally benign processes.
A significant advancement in the synthesis of enantiomerically pure 5,6,7,8-tetrahydroquinolin-8-ol (B83816), a direct precursor to the target amine, is the use of enzymatic kinetic resolution. mdpi.comresearchgate.net Specifically, the dynamic kinetic resolution (DKR) of racemic 5,6,7,8-tetrahydroquinolin-8-ol using lipase (B570770) from Candida antarctica (CAL-B) has proven highly effective. mdpi.comnih.gov This biocatalytic method selectively acetylates the (R)-enantiomer, allowing for the separation of the resulting (R)-acetoxy derivative from the unreacted (S)-alcohol with high yield and excellent optical purity. mdpi.comresearchgate.net The (R)-acetate can then be easily hydrolyzed to afford the (R)-alcohol, which is subsequently converted to this compound. mdpi.com This enzymatic process represents a cornerstone of green chemistry by utilizing a biodegradable catalyst (enzyme) under mild reaction conditions and avoiding stoichiometric chiral reagents. mdpi.com
Further green chemistry principles are incorporated by conducting subsequent reactions, such as asymmetric transfer hydrogenation using catalysts derived from this ligand, in aqueous media. mdpi.com Water as a solvent is non-toxic, non-flammable, and inexpensive, and its use can enhance catalyst stability and efficiency in certain cases. mdpi.com Another reported synthetic route involves a two-step process of regioselective nitrosation of 5,6,7,8-tetrahydroquinoline (B84679) followed by the reduction of the resulting oxime. researchgate.net While effective, the sustainability of this route depends heavily on the choice of reducing agents and solvents, with ongoing research aimed at identifying greener alternatives to traditional reagents.
Rational Design of Next-Generation Chiral Ligands for Enhanced Selectivity and Activity
This compound serves as a foundational scaffold for a class of chiral diamine ligands used in asymmetric catalysis. The rational design of these ligands—by modifying their steric and electronic properties—is a crucial area of research aimed at improving the enantioselectivity and activity of the corresponding metal catalysts.
Derivatives such as (R)-CAMPY and its 2-methyl substituted analogue, (R)-Me-CAMPY, have been synthesized and employed as chiral ligands in pentamethylcyclopentadienyl (Cp*) metal complexes for the asymmetric transfer hydrogenation (ATH) of cyclic imines. mdpi.comresearchgate.netnih.gov Studies have systematically evaluated the performance of different transition metals (e.g., Rhodium, Iridium, Ruthenium) in combination with these ligands. mdpi.com
Research has shown that rhodium-based catalysts, in particular, are highly effective in terms of both reactivity and enantioselectivity for the ATH of 1-aryl-3,4-dihydroisoquinolines. mdpi.comresearchgate.netfao.org The addition of a Lewis acid co-catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), has been found to be beneficial, often leading to quantitative conversion even for sterically hindered substrates. mdpi.com However, the enantiomeric excesses (ee) achieved, while promising, have been modest (up to 69% ee), indicating significant room for improvement. mdpi.comresearchgate.net
The design of next-generation ligands will focus on fine-tuning the ligand backbone. This includes:
Introducing diverse substituents: Placing various electronic-donating or -withdrawing groups on the quinoline (B57606) ring system to modulate the electronic properties of the metal center.
Varying steric hindrance: Modifying the size and position of substituents near the coordinating nitrogen atoms to create a more defined chiral pocket around the catalyst's active site, thereby enhancing enantiomeric discrimination.
The data below summarizes the performance of different catalysts derived from (8R)-5,6,7,8-tetrahydroquinoline-based ligands in the ATH of a model substrate, demonstrating the influence of the metal and ligand structure on the reaction outcome.
| Catalyst | Ligand | Metal Precursor | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| C3 | (R)-CAMPY (L1) | [CpRhCl2]2 | >99 | 69 |
| C4 | (R)-Me-CAMPY (L2) | [CpRhCl2]2 | >99 | 62 |
| C5 | (R)-CAMPY (L1) | [p-cymeneRuCl2]2 | trace | 15 |
| C6 | (R)-Me-CAMPY (L2) | [p-cymeneRuCl2]2 | n.r. | - |
Integration of Machine Learning and AI in Molecular Design and Reaction Prediction
Generative deep learning models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of chiral ligands and their catalytic performance data. nih.govresearchgate.net These models learn the complex relationships between a ligand's structure and its ability to induce selectivity and activity. Once trained, they can generate novel molecular structures that are predicted to be highly effective catalysts. This de novo design process can suggest non-intuitive modifications to the this compound scaffold that may lead to breakthrough performance. github.com
Furthermore, ML models can predict the outcome of chemical reactions. By developing quantitative structure-activity relationship (QSAR) and quantitative structure-enantioselectivity relationship (QSER) models, researchers can screen virtual libraries of potential catalysts computationally. nih.gov This allows for the prioritization of the most promising candidates for synthesis and experimental testing, saving considerable time and resources. For example, a model could predict the enantiomeric excess for the ATH of a specific substrate using a newly designed ligand, guiding the rational design process described in the previous section. The integration of explainable AI (XAI) further enhances this process by providing insights into why a model makes a particular prediction, helping chemists understand the underlying factors that drive catalytic performance. nih.gov
Exploration of New Chemical Transformations Mediated by this compound Derived Catalysts
While much of the research on catalysts derived from this compound has focused on the asymmetric transfer hydrogenation (ATH) of imines, a significant future trajectory involves exploring their utility in a broader range of chemical transformations. The modular nature of the ligands allows for their adaptation to different metals and, consequently, different types of catalytic cycles.
The primary application explored to date is the ATH of 1-aryl substituted 3,4-dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.comresearchgate.net This transformation provides a direct and efficient route to chiral tetrahydroisoquinolines, a core structure in many pharmaceuticals. mdpi.com
Future research will likely expand the substrate scope of these ATH reactions to include other classes of C=N bonds, such as those in acyclic imines, as well as the reduction of C=O bonds in ketones. Moreover, the chiral environment provided by these ligands may be suitable for other important asymmetric reactions, including:
Asymmetric C-C bond-forming reactions: Such as Michael additions or aldol (B89426) reactions, where the chiral metal complex could control the stereochemical outcome.
Allylic amination and alkylation: Reactions that form chiral C-N or C-C bonds are of high value in organic synthesis.
Photoredox catalysis: The development of chiral iridium or ruthenium complexes that can engage in asymmetric reactions initiated by visible light. Chiral iridium(III) complexes with (8R)-5,6,7,8-tetrahydroquinolin-8-amine ligands have already been shown to exhibit interesting photophysical properties.
The table below details some of the substrates that have been successfully reduced via ATH using catalysts derived from (8R)-5,6,7,8-tetrahydroquinoline-based ligands, showcasing the current state of this catalytic system.
| Substrate | Catalyst Used | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1-Phenyl-3,4-dihydroisoquinoline | Rh-CAMPY | >99 | 69 |
| 1-(4-Methylphenyl)-3,4-dihydroisoquinoline | Rh-CAMPY | >99 | 65 |
| 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | Rh-CAMPY | >99 | 61 |
| 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | Rh-CAMPY | >99 | 68 |
| 1-(Naphthalen-2-yl)-3,4-dihydroisoquinoline | Rh-CAMPY | >99 | 58 |
Q & A
Q. What are the key strategies for asymmetric synthesis of (8R)-5,6,7,8-tetrahydro-8-quinolinamine?
The asymmetric synthesis of this compound involves chiral resolution agents to separate enantiomers or the use of chiral auxiliaries/catalysts to induce stereoselectivity. For example, iron(II) and iridium(III) complexes containing chiral tetrahydroquinolinamine ligands have been synthesized via stereoselective coordination, enabling high enantiomeric excess in products like ε-caprolactone during ring-opening polymerization (ROP) . Key steps include enantiomer separation via crystallization and catalytic asymmetric induction using transition metal complexes.
Q. What methodologies are used to modify the amine group or aromatic ring of this compound?
The amine group can be alkylated using alkyl halides or functionalized via reductive amination. For example, N-ethyl derivatives are synthesized by reacting the parent amine with ethyl bromide under basic conditions . Aromatic ring modifications, such as bromination or prenylation, are achieved using electrophilic substitution reactions. Halogenation at the 4-position (e.g., 4-bromo derivatives) has been reported for further cross-coupling reactions .
Advanced Research Questions
Q. How do this compound ligands enhance catalytic efficiency in ring-opening polymerization (ROP)?
Iron(II) and iridium(III) complexes with tetrahydroquinolinamine ligands exhibit high catalytic activity in ROP due to their Lewis acidity and chiral induction capabilities. For example, iron(II) complexes catalyze ε-caprolactone polymerization with controlled molecular weight distributions (Đ < 1.2) . Mechanistic studies involve monitoring reaction kinetics via in situ NMR and correlating ligand stereochemistry with polymer tacticity.
Q. What experimental designs are used to evaluate the antileishmanial and antimalarial activities of 8-quinolinamine analogues?
Researchers synthesize derivatives (e.g., N-alkylated or halogenated variants) and test their bioactivity using:
- In vitro assays : Inhibition of Leishmania donovani promastigotes or Plasmodium falciparum cultures, with IC50 values determined via colorimetric methods (e.g., MTT assay) .
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., bromine at C4) to optimize potency while minimizing cytotoxicity .
Q. How does stereochemistry influence the biological and catalytic properties of this compound?
The (8R)-enantiomer shows distinct activity compared to the (8S)-form. For example, (S)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride acts as a CXCR4 antagonist, while its enantiomer may lack binding affinity . In catalysis, iridium(III) complexes with (8R)-configured ligands produce optically active polymers, as confirmed by circular dichroism (CD) spectroscopy .
Q. How can contradictions in catalytic performance data between studies be resolved?
Discrepancies in catalytic efficiency (e.g., turnover frequency variations) may arise from differences in ligand purity, reaction conditions (solvent, temperature), or measurement techniques. Standardized protocols, such as using >97% pure ligands (HPLC-verified) and controlled inert atmospheres, are critical . Kinetic isotope effects (KIEs) and density functional theory (DFT) calculations can further elucidate mechanistic variations .
Q. What purification and characterization techniques are critical for isolating enantiomerically pure this compound?
- Purification : Chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
- Characterization : High-resolution mass spectrometry (HRMS), optical rotation measurements, and enantiomeric excess (ee) determination via chiral HPLC .
Q. How are reaction conditions optimized for converting 5,6,7,8-tetrahydroquinoline to thiocarboxamide derivatives?
The lithiation of 5,6,7,8-tetrahydroquinoline using n-butyllithium at -78°C generates 8-lithio intermediates, which react with thiocyanate reagents to form thiocarboxamides. Key parameters include temperature control to prevent side reactions and stoichiometric ratios to maximize yield .
Q. What methodologies assess the environmental impact and degradation pathways of tetrahydroquinolinamine derivatives?
Long-term environmental studies (e.g., Project INCHEMBIOL) use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
